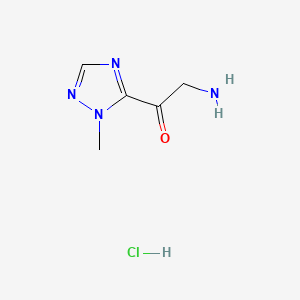
(1-methanesulfonyl-3-methylidenecyclobutyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methanesulfonyl-3-methylidenecyclobutyl)methanol, or (1-MSM-3-MCB), is a versatile and powerful organic compound that has a wide range of applications in scientific research and laboratory experiments. It has been used in a variety of different ways, including as a catalyst, a reagent, and a scavenger.
科学研究应用
((1-methanesulfonyl-3-methylidenecyclobutyl)methanol) has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a scavenger in biochemistry and other fields. It has also been used to synthesize small molecules, such as peptides, oligonucleotides, and other biomolecules. In addition, (this compound) has been used as a ligand in metal-catalyzed reactions, as well as a reagent in the synthesis of polymers.
作用机制
((1-methanesulfonyl-3-methylidenecyclobutyl)methanol) has a number of different mechanisms of action. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a scavenger in biochemistry and other fields. As a catalyst, it facilitates the formation of a new carbon-carbon bond between two molecules. As a reagent, it can be used to form a new functional group, such as an ester, amide, or carboxylic acid. As a scavenger, it can be used to remove impurities from a reaction mixture, such as unwanted side products or byproducts.
Biochemical and Physiological Effects
(this compound) has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. In addition, it has been shown to act as an antioxidant, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-allergic effects.
实验室实验的优点和局限性
((1-methanesulfonyl-3-methylidenecyclobutyl)methanol) has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a versatile compound that can be used in a variety of different applications. However, there are some limitations to its use. For example, it is not soluble in water and can be difficult to work with in aqueous solutions. In addition, it is toxic and should be handled with care.
未来方向
There are a number of potential future directions for ((1-methanesulfonyl-3-methylidenecyclobutyl)methanol). One potential direction is the development of new synthetic methods for the synthesis of this compound. Another potential direction is the exploration of its potential applications in other fields, such as medicine, agriculture, and environmental sciences. Additionally, further research could be conducted to explore its potential biochemical and physiological effects, as well as its potential toxicological effects. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis.
合成方法
((1-methanesulfonyl-3-methylidenecyclobutyl)methanol) can be synthesized from the reaction of 3-methyl-1-cyclobutylmethanol and methanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds via a nucleophilic substitution reaction, in which the chloride ion acts as a leaving group and the methanesulfonyl group is attached to the carbon atom of the cyclobutylmethanol.
属性
IUPAC Name |
(3-methylidene-1-methylsulfonylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-6-3-7(4-6,5-8)11(2,9)10/h8H,1,3-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXMUVFZKSJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC(=C)C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine hydrochloride](/img/structure/B6608922.png)
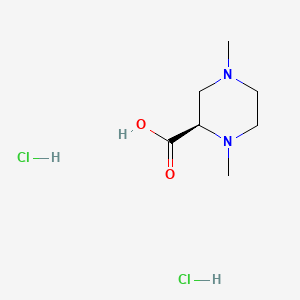
![tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate](/img/structure/B6608931.png)


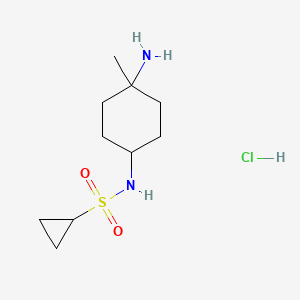
![[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608961.png)
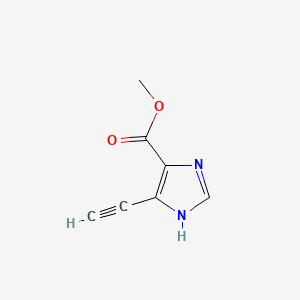

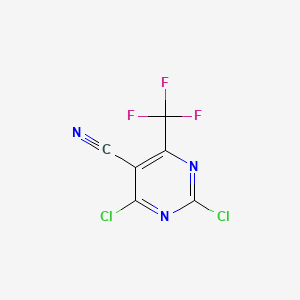

![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)

